molecular formula C19H23NO B11170197 N-(butan-2-yl)-3,3-diphenylpropanamide

N-(butan-2-yl)-3,3-diphenylpropanamide

Cat. No.: B11170197
M. Wt: 281.4 g/mol
InChI Key: UFAOFKWVWAKQKE-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3,3-diphenylpropanamide is a tertiary amide featuring a propanamide backbone substituted with two phenyl groups at the 3-position and a branched butan-2-yl (sec-butyl) group attached to the nitrogen atom. The 3,3-diphenylpropanamide scaffold is notable for its steric bulk and aromatic interactions, which influence its physicochemical properties and biological activity .

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-butan-2-yl-3,3-diphenylpropanamide

InChI

InChI=1S/C19H23NO/c1-3-15(2)20-19(21)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,3,14H2,1-2H3,(H,20,21)

InChI Key

UFAOFKWVWAKQKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(butan-2-yl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

In contrast, the fluorine atom in enhances electronegativity, improving metabolic stability.

Biological Activity: FFF-39 contains a diazirinyl group, a photoactivatable moiety used in chemoproteomics for covalent protein labeling, enabling target identification in SLC15A4 inhibition studies . The aminopyridinyl analog () is integrated into rotaxanes, demonstrating its utility in supramolecular catalysis due to its hydrogen-bonding capacity .

Synthetic Flexibility :

  • The 3,3-diphenylpropanamide core is versatile. For example, coupling with azide-containing groups (e.g., ) or tosyl intermediates () allows functional diversification for drug discovery or materials science .

Research Findings and Implications

  • Catalysis: The aminopyridinyl derivative () exhibited enhanced enantioselectivity in prolinamide-catalyzed reactions when incorporated into rotaxane frameworks, attributed to restricted conformational mobility .
  • Therapeutic Potential: FFF-39 demonstrated nanomolar inhibition of SLC15A4, a transporter linked to autoimmune diseases, highlighting the importance of strategic substituent placement for target engagement .
  • Structural Simplicity vs.

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